![molecular formula C12H28P2 B1623728 Tert-butyl({2-[tert-butyl(methyl)phosphanyl]ethyl})methylphosphane CAS No. 203000-53-7](/img/structure/B1623728.png)
Tert-butyl({2-[tert-butyl(methyl)phosphanyl]ethyl})methylphosphane
Overview
Description
Tert-butyl compounds are generally known for their bulky nature and steric hindrance. They are often used in organic chemistry due to their unique properties .
Synthesis Analysis
While specific synthesis methods for “Tert-butyl({2-[tert-butyl(methyl)phosphanyl]ethyl})methylphosphane” are not available, tert-butyl compounds are typically synthesized through reactions involving isobutene or tert-butanol .Molecular Structure Analysis
The molecular structure of a tert-butyl compound typically involves a central carbon atom bonded to three methyl groups and one other group .Chemical Reactions Analysis
Tert-butyl compounds are known to participate in a variety of chemical reactions. For example, tert-butyl alcohol can react to form ethers and esters .Physical And Chemical Properties Analysis
Tert-butyl compounds often have unique physical and chemical properties due to their bulky nature. For example, tert-butyl alcohol is a colorless solid that is miscible with water, ethanol, and diethyl ether .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl-[2-[tert-butyl(methyl)phosphanyl]ethyl]-methylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28P2/c1-11(2,3)13(7)9-10-14(8)12(4,5)6/h9-10H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMSUOWKMVWQAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C)CCP(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50423104 | |
Record name | AC1O4MQW | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50423104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
203000-53-7 | |
Record name | AC1O4MQW | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50423104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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